
12-Ethoxy-12-oxododecansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Ethoxy-12-oxododecanoic acid: is an organic compound with the molecular formula C14H26O4 It is a derivative of dodecanoic acid, featuring an ethoxy group and a keto group at the 12th carbon position
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic processes.
Industry:
Polymer Production: Utilized in the production of specialized polymers and resins.
Coatings and Adhesives: Employed in the formulation of coatings and adhesives due to its reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification and Oxidation: One common method involves the esterification of dodecanedioic acid with ethanol to form the ethyl ester, followed by oxidation to introduce the keto group at the 12th position.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the controlled oxidation of dodecanedioic acid derivatives under specific conditions, such as using oxidizing agents like potassium permanganate or chromium trioxide.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 12-Ethoxy-12-oxododecanoic acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Hydroxy derivatives.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Wirkmechanismus
The mechanism by which 12-Ethoxy-12-oxododecanoic acid exerts its effects involves interactions with various molecular targets. The keto and ethoxy groups allow it to participate in a range of chemical reactions, influencing metabolic pathways and enzyme activities. Its ability to undergo oxidation and reduction makes it a versatile compound in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Dodecanedioic Acid: Lacks the ethoxy and keto groups, making it less reactive in certain chemical reactions.
12-Hydroxy-12-oxododecanoic Acid: Similar structure but with a hydroxyl group instead of an ethoxy group, leading to different reactivity and applications.
12-Methoxy-12-oxododecanoic Acid: Features a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness: 12-Ethoxy-12-oxododecanoic acid is unique due to the presence of both an ethoxy group and a keto group at the 12th carbon position. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Eigenschaften
IUPAC Name |
12-ethoxy-12-oxododecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOPNKODAZUCRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

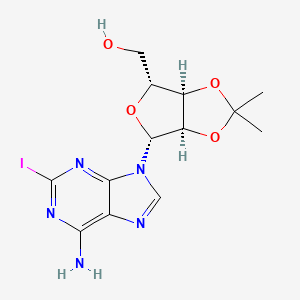
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)
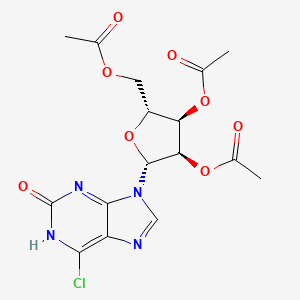
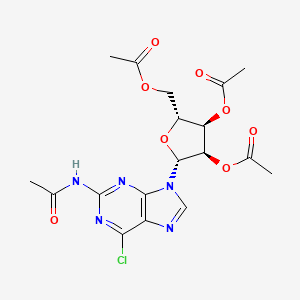
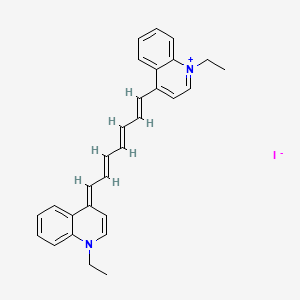
![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)
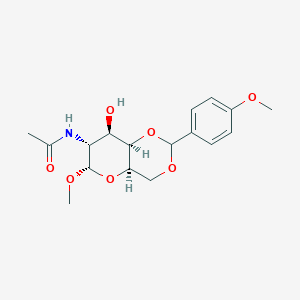
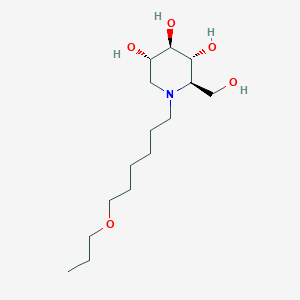
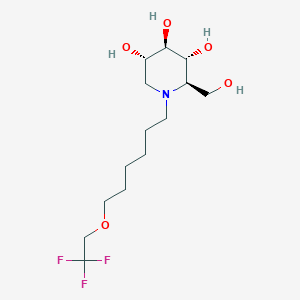
![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

